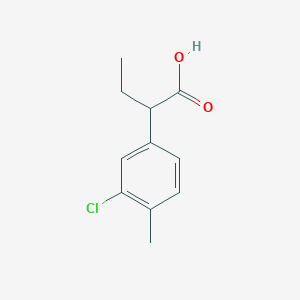

2-(3-Chloro-4-methylphenyl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-(3-chloro-4-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H13ClO2/c1-3-9(11(13)14)8-5-4-7(2)10(12)6-8/h4-6,9H,3H2,1-2H3,(H,13,14) |

InChI Key |

DWNWJCULJBXWBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 3 Chloro 4 Methylphenyl Butanoic Acid and Its Analogues

Retrosynthetic Analysis of the 2-(3-Chloro-4-methylphenyl)butanoic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comamazonaws.com For this compound, the primary disconnections are considered at the C-C bond linking the aromatic ring and the butanoic acid backbone, and within the butanoic acid chain itself.

Two principal retrosynthetic routes can be envisioned:

Route A: Disconnection of the Aryl-Alkyl Bond. This is a common strategy for 2-arylalkanoic acids. The bond between the chiral center (C2 of the butanoic acid) and the phenyl ring is disconnected. This leads to a synthon corresponding to a butanoic acid derivative with a reactive group at the C2 position and a 3-chloro-4-methylphenyl synthon. The corresponding synthetic equivalents would be an enolate of a butanoic acid ester and an aryl halide (or another electrophilic/nucleophilic aromatic species) for a cross-coupling reaction.

Route B: Disconnection within the Butanoic Acid Moiety. This approach involves breaking a C-C bond within the four-carbon chain. For instance, a disconnection between C2 and C3 would lead to a 2-(3-chloro-4-methylphenyl)acetic acid equivalent and a two-carbon fragment. This suggests a synthetic strategy involving the alkylation of an aryl-acetic acid derivative.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Approaches to the Butanoic Acid Backbone Construction

Multi-Step Synthetic Pathways

Multi-step syntheses allow for the controlled construction of the carbon skeleton, often starting from simple precursors. libretexts.org A common approach is analogous to the malonic ester synthesis. This method involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

A potential pathway is outlined below:

Alkylation: Diethyl malonate is deprotonated with a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then reacted with a two-carbon electrophile, such as ethyl bromide, to form diethyl ethylmalonate.

Second Alkylation/Arylation: A second alkylation or an arylation step can be performed at the alpha-carbon.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed under acidic or basic conditions, followed by heating to induce decarboxylation, yielding the final butanoic acid derivative.

Another multi-step approach involves starting from a propionitrile (B127096) derivative, which can be hydrolyzed to the corresponding propionic acid. nih.gov

Condensation Reactions for Carbon-Carbon Bond Formation

Condensation reactions provide an efficient means to form carbon-carbon bonds, directly constructing the butanoic acid backbone. libretexts.orgck12.orglibretexts.org These reactions typically involve the combination of two smaller molecules to form a larger one, often with the elimination of a small molecule like water. libretexts.orglibretexts.org

For the synthesis of 2-arylbutanoic acids, an aldol-type condensation can be employed. For example, an aldehyde or ketone can react with an enolate derived from an ester or carboxylic acid. Subsequent dehydration and reduction steps can lead to the saturated butanoic acid structure.

| Reaction Type | Reactants | Key Intermediate | Product |

| Aldol Condensation | Aromatic aldehyde, Propanal | α,β-Unsaturated aldehyde | Intermediate for reduction |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid derivative | α,β-Unsaturated dicarboxylic acid | Intermediate for reduction/decarboxylation |

| Reformatsky Reaction | Aromatic aldehyde, α-bromoester, Zinc | Organozinc intermediate | β-Hydroxy ester |

These condensation strategies offer convergent pathways to the butanoic acid backbone, often with good control over the resulting stereochemistry when chiral auxiliaries or catalysts are used.

Strategies for Introducing the 3-Chloro-4-methylphenyl Moiety

The introduction of the substituted aromatic ring can be accomplished either by starting with a molecule already containing this fragment or by attaching it to a pre-formed butanoic acid chain.

Utilizing 3-Chloro-4-methylphenyl Precursors

This approach begins with a commercially available or readily synthesized compound containing the 3-chloro-4-methylphenyl group. Various functional groups on the precursor can serve as a handle for elaborating the butanoic acid side chain.

Common precursors and their subsequent transformations are summarized below:

| Precursor | Functional Group | Synthetic Transformation |

| 3-Chloro-4-methylaniline | Amine | Diazotization followed by Sandmeyer reaction to introduce other functional groups. google.com |

| 1-Bromo-3-chloro-4-methylbenzene | Bromo | Grignard reagent formation followed by reaction with an electrophile. |

| 3-Chloro-4-methylbenzaldehyde | Aldehyde | Wittig reaction or Horner-Wadsworth-Emmons reaction to build the carbon chain. |

| 3-Chloro-4-methylphenyl isocyanate | Isocyanate | Can be used in the synthesis of various derivatives. sigmaaldrich.comnih.gov |

For example, starting with 3-chloro-4-methylacetophenone, a Willgerodt-Kindler reaction could be employed to synthesize the corresponding phenylacetic acid derivative, which can then be alkylated to introduce the remaining two carbons of the butanoic acid chain.

Attachment of Aromatic Rings to the Butanoic Acid Backbone

In this alternative strategy, the butanoic acid framework is constructed first, followed by the attachment of the 3-chloro-4-methylphenyl ring. Modern cross-coupling reactions are particularly well-suited for this purpose.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or direct arylation reactions, are powerful tools for forming carbon-carbon bonds between sp2-hybridized carbon atoms of an aromatic ring and sp3- or sp2-hybridized carbons of the side chain. nih.govacs.org

Suzuki Coupling: This involves the reaction of an arylboronic acid (e.g., 3-chloro-4-methylphenylboronic acid) with a butanoic acid derivative containing a leaving group (e.g., a halide or triflate) at the C2 position, in the presence of a palladium catalyst and a base.

Direct C-H Arylation: More advanced methods involve the direct coupling of an aryl halide with a C-H bond of the butanoic acid derivative, avoiding the need to pre-functionalize the acid portion. nih.gov This approach is highly atom-economical.

These methods offer a high degree of flexibility and functional group tolerance, making them attractive for the synthesis of complex arylalkanoic acids.

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The synthesis of chiral 2-arylalkanoic acids, a class of compounds to which this compound belongs, necessitates precise control over chemo-, regio-, and stereoselectivity. Advanced synthetic strategies are employed to ensure the desired connectivity of atoms and their specific arrangement in three-dimensional space.

Enantioselective Synthesis Strategies for Butanoic Acid Derivatives

The enantioselective synthesis of 2-arylpropanoic acids, structurally similar to the target butanoic acid, is well-documented, particularly through the use of chiral auxiliaries. wikipedia.orgnih.gov Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. ethz.ch

One of the most effective and widely used chiral auxiliaries for the synthesis of enantiomerically enriched α-substituted carboxylic acids is pseudoephedrine. nih.govresearchgate.net The general approach involves the amidation of pseudoephedrine with the corresponding carboxylic acid, followed by diastereoselective alkylation of the resulting amide enolate.

The synthesis of a specific enantiomer of a 2-arylalkanoic acid using (1S,2S)-pseudoephedrine as a chiral auxiliary can be outlined as follows:

Amide Formation: The carboxylic acid is coupled with (1S,2S)-pseudoephedrine to form the corresponding amide.

Enolate Formation: The α-proton of the amide is deprotonated using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form a lithium enolate. The presence of lithium chloride is crucial for achieving high diastereoselectivity. researchgate.net

Diastereoselective Alkylation: The enolate is then reacted with an alkyl halide (in this case, an ethyl halide for the butanoic acid derivative). The chiral environment provided by the pseudoephedrine auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in significant excess. The stereochemistry of the newly formed stereocenter is controlled by the configuration of the pseudoephedrine auxiliary. wikipedia.org

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated amide, typically by acidic or basic hydrolysis, to yield the enantiomerically enriched carboxylic acid. nih.gov

The diastereoselectivity of the alkylation step is influenced by the formation of a rigid chelated intermediate, where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine. This conformation effectively blocks one face of the enolate, leading to a highly stereoselective alkylation.

| Aryl Group | Alkyl Halide | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| Phenyl | CH₃I | >95:5 | 90 |

| 4-Isobutylphenyl (Ibuprofen precursor) | CH₃I | 98:2 | 85-95 |

| 6-Methoxy-2-naphthyl (Naproxen precursor) | CH₃I | >97:3 | 91 |

| 3-Benzoyloxyphenyl (Ketoprofen precursor) | CH₃I | >95:5 | 88 |

This table presents typical results for the diastereoselective methylation of pseudoephedrine amides derived from various arylacetic acids, which are analogous to the ethylation required for the synthesis of this compound.

Diastereoselective Control in Related Chlorinated Acrylamides

While not directly a method for the synthesis of the target butanoic acid, the study of diastereoselective control in related chlorinated acrylamides provides insights into the stereochemical outcomes of reactions involving chlorinated organic molecules. For instance, the intramolecular aza-Michael reaction of a carbamate (B1207046) with an enone can lead to the formation of 3,5-disubstituted nitrogen-containing heterocycles with high diastereoselectivity. nih.gov The stereochemical outcome (cis or trans) can be controlled by the choice of catalyst, such as a Pd(II) complex or a strong Brønsted acid. nih.gov

Although the specific reaction mechanisms differ, the underlying principles of achieving stereocontrol through catalyst-substrate interactions or the inherent stereochemistry of the starting material are relevant to the broader field of asymmetric synthesis, including that of this compound.

Optimization of Reaction Conditions and Process Efficiency

In the context of the pseudoephedrine-mediated enantioselective synthesis, several factors have been identified as critical for achieving high diastereoselectivity and yield in the alkylation step:

Base and Solvent: The choice of base and solvent is crucial for the efficient formation of the enolate and for controlling its reactivity. Lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) is a commonly used combination.

Lithium Chloride: The addition of lithium chloride is known to significantly enhance the diastereoselectivity of the alkylation of pseudoephedrine amide enolates. researchgate.net It is believed to break up aggregates of the lithium enolate, leading to a more ordered and reactive species.

Temperature: The alkylation is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and enhance stereoselectivity.

Electrophile: The nature of the alkylating agent (e.g., ethyl iodide vs. ethyl bromide) can influence the reaction rate and yield.

The efficiency of the final cleavage step to remove the chiral auxiliary also requires optimization to ensure a high yield of the target carboxylic acid without racemization.

| Entry | Base | Additive | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LDA | None | -78 to 0 | 85:15 | 85 |

| 2 | LDA | LiCl | -78 to 0 | >95:5 | 92 |

| 3 | LHMDS | LiCl | -78 to 0 | 92:8 | 88 |

| 4 | LDA | LiCl | -40 to 0 | 94:6 | 90 |

This table illustrates the effect of different reaction parameters on the diastereoselective alkylation of a model pseudoephedrine amide, highlighting the importance of additives and temperature control.

Elucidation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of Bond Formation and Cleavage

The synthesis of the 2-(3-Chloro-4-methylphenyl)butanoic acid framework often involves key carbon-carbon bond-forming reactions. The mechanisms of these reactions, such as nucleophilic substitution and conjugate addition, are fundamental to understanding its formation.

The formation of the 2-arylbutanoic acid structure can be achieved via alkylation reactions that proceed through a bimolecular nucleophilic substitution (SN2) mechanism. A common synthetic strategy involves the generation of a carbanion nucleophile from a precursor like (3-chloro-4-methylphenyl)acetonitrile or an ester of (3-chloro-4-methylphenyl)acetic acid.

In this pathway, a strong base (e.g., sodium hydride or lithium diisopropylamide) abstracts the acidic α-proton to form a resonance-stabilized enolate or a related carbanion. This potent nucleophile then attacks an electrophilic ethyl halide (e.g., ethyl iodide or ethyl bromide). The reaction proceeds via a concerted, single-step SN2 mechanism where the nucleophile attacks the carbon atom bearing the halide, displacing the halide leaving group from the backside. This process results in an inversion of stereochemistry at the electrophilic carbon, although in this specific synthesis, the electrophile is typically achiral. Subsequent hydrolysis of the resulting nitrile or ester intermediate yields the final carboxylic acid. The efficiency of this SN2 reaction is highest with primary alkyl halides like ethyl iodide due to minimal steric hindrance. researchgate.net

An alternative synthetic approach involves the conjugate addition (or 1,4-addition) of a nucleophile to an α,β-unsaturated precursor, such as (E)- or (Z)-3-chloro-4-methylcinnamic acid or its ester derivatives. wikipedia.orglibretexts.org In this vinylogous counterpart to direct nucleophilic addition, the nucleophile attacks the β-carbon of the unsaturated system, which is electrophilic due to resonance with the carbonyl group. wikipedia.orglibretexts.org

The mechanism involves the attack of a soft nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate where the negative charge is delocalized between the α-carbon and the oxygen of the carbonyl group. wikipedia.org Subsequent protonation of this enolate, typically during workup, yields the saturated carbonyl compound through keto-enol tautomerism. wikipedia.org A variety of nucleophiles can be employed in this reaction.

Table 1: Nucleophiles for Conjugate Addition

| Nucleophile Class | Specific Example | Reagent Type |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | Gilman Reagent |

| Enolates | Diethyl malonate enolate | Michael Donor |

| Organozinc Reagents | Organozinc iodide | Organometallic |

Organocuprates, such as Gilman reagents, are particularly effective for delivering alkyl groups in 1,4-additions to α,β-unsaturated carbonyls. wikipedia.org The Michael reaction, which uses stabilized enolates, is another classic example of this type of transformation. wikipedia.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is the most reactive site in this compound. It undergoes a range of reactions, primarily nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. masterorganicchemistry.comlibretexts.org Direct substitution is often difficult because the hydroxide (B78521) ion (–OH) is a poor leaving group. libretexts.org Therefore, the reactivity of the carboxylic acid must typically be enhanced.

Common Transformations:

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol (e.g., ethanol) to form an ester (e.g., ethyl 2-(3-chloro-4-methylphenyl)butanoate). The mechanism involves protonation of the carbonyl oxygen by the strong acid, which makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. libretexts.org

Amide Formation: Reaction with an amine to form an amide requires either high temperatures or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid by converting the hydroxyl into a better leaving group, facilitating attack by the amine. libretexts.org

Conversion to Acid Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily convert the carboxylic acid into the more reactive acyl chloride (2-(3-chloro-4-methylphenyl)butanoyl chloride). This proceeds through an intermediate where the -OH group is converted into a superior leaving group, which is then displaced by a chloride ion. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(3-chloro-4-methylphenyl)butan-1-ol. The reduction with borane is often preferred for its selectivity, as it reacts faster with carboxylic acids than many other functional groups. libretexts.orgmsu.edu

Table 2: Reactions of the Carboxylic Acid Group

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Fischer Esterification | Alcohol, H⁺ catalyst | Ester |

| Amide Formation | Amine, DCC | Amide |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

Influence of Aromatic Substituents (Chloro and Methyl) on Reaction Pathways

The chloro and methyl groups attached to the phenyl ring significantly modulate the molecule's reactivity. Their electronic effects influence both the properties of the carboxylic acid and the susceptibility of the aromatic ring to further substitution.

Chloro Group: Located at the 3-position (meta to the butanoic acid side chain), the chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Due to its position, its primary influence on the side chain is inductive. This electron withdrawal increases the acidity (lowers the pKa) of the carboxylic acid proton by stabilizing the resulting carboxylate anion.

Methyl Group: Located at the 4-position (para to the side chain), the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly destabilizes the carboxylate anion, counteracting the effect of the chlorine atom to some extent.

These substituents also direct the position of any subsequent electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-para director, while the chloro group is a deactivating, ortho-para director. The positions open for substitution (ortho to the methyl group and ortho to the chloro group) are sterically hindered by the existing butanoic acid side chain, potentially leading to complex product mixtures or requiring harsh reaction conditions.

Intermolecular and Intramolecular Processes within the Molecular Framework

Like other carboxylic acids, this compound can participate in intermolecular hydrogen bonding. In non-polar solvents or the solid state, it is likely to form cyclic dimers, where two molecules are held together by two hydrogen bonds between their carboxyl groups. This dimerization effectively doubles the molecular weight and is responsible for the relatively high boiling points of carboxylic acids compared to other compounds of similar mass. msu.edu

Intramolecular reactions are also possible under specific conditions. For instance, after conversion to its acyl chloride, the molecule can undergo an intramolecular Friedel-Crafts acylation. In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), the acyl chloride can attack the aromatic ring to form a new six-membered ring. This cyclization would yield a substituted tetralone, specifically a 5-chloro-6-methyl-3-ethyl-3,4-dihydronaphthalen-1(2H)-one. The regioselectivity of this ring closure would be directed by the existing substituents on the aromatic ring.

Stereochemical Research and Enantioselective Synthesis

Identification of Chiral Centers within the 2-(3-Chloro-4-methylphenyl)butanoic Acid Structure

A chiral center is typically a carbon atom that is bonded to four different substituent groups. In the structure of this compound, the carbon atom at the second position (C2) of the butanoic acid chain is a chiral center.

The four distinct groups attached to this stereocenter are:

A hydrogen atom (-H)

A carboxyl group (-COOH)

An ethyl group (-CH2CH3)

A 3-Chloro-4-methylphenyl group (-C6H3(Cl)(CH3))

The presence of this single chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules.

Table 1: Substituent Groups on the Chiral Center of this compound

| Substituent | Chemical Formula |

|---|---|

| Hydrogen | -H |

| Carboxyl Group | -COOH |

| Ethyl Group | -CH2CH3 |

Development of Enantioselective Synthetic Routes

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially producing one enantiomer of a chiral molecule over the other. For α-arylalkanoic acids like this compound, several strategies have been developed.

One potential route for the enantioselective synthesis of α-halo-α-arylalkanoic acid derivatives involves the use of chiral catalysts during the halogenation step. While specific studies on this compound are not prevalent, research on analogous compounds has demonstrated the efficacy of chiral ammonium (B1175870) salt ion pairing catalysts. For instance, Maruoka's spirocyclic binaphthyl-based ammonium salts have been successfully employed in the asymmetric α-chlorination of related substrates, yielding high levels of enantioselectivity. This approach relies on the formation of a chiral complex that directs the halogenating agent to one face of the substrate, favoring the formation of one enantiomer.

An alternative and often highly effective method for obtaining enantiomerically pure products is to start with a precursor that is already enantiopure. This strategy, known as the chiral pool synthesis, leverages naturally occurring chiral molecules. For the synthesis of enantiopure this compound, one could envision starting from a chiral precursor that already contains the desired stereocenter. For example, an enantiopure amino acid with a similar carbon skeleton could be chemically modified to yield the target compound. The use of chiral auxiliaries is another common approach, where a chiral molecule is temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of a key reaction, and is subsequently removed.

Chiral Resolution Techniques for Separating Enantiomers

When an enantioselective synthesis is not employed, the result is a racemic mixture containing equal amounts of both enantiomers. Chiral resolution is the process of separating these enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) within the chromatography column. The CSP is composed of a chiral material that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For the separation of α-arylalkanoic acids, polysaccharide-based CSPs are commonly used. The interactions between the enantiomers and the chiral stationary phase can be influenced by various factors, including the mobile phase composition, temperature, and flow rate, all of which can be optimized to achieve baseline separation.

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. | Can be cost-effective for large-scale separations. | Trial-and-error process to find a suitable resolving agent; may not be applicable to all compounds. |

Stereochemical Elucidation Methods for Isomers

Once the enantiomers have been separated, it is essential to determine their absolute configuration (i.e., whether they are the R or S enantiomer).

Several spectroscopic techniques can be employed for this purpose. One powerful method is exciton-coupled circular dichroism (ECCD). This technique involves derivatizing the carboxylic acid with a molecule containing two chromophores. The spatial arrangement of these chromophores is dictated by the stereochemistry of the chiral center, leading to a characteristic CD spectrum from which the absolute configuration can be deduced.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often in conjunction with chiral derivatizing agents or chiral solvating agents. These agents form diastereomeric complexes with the enantiomers, resulting in distinguishable NMR signals. By analyzing the differences in the chemical shifts of these signals, the enantiomeric purity and, in some cases, the absolute configuration can be determined.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(3-Chloro-4-methylphenyl)butanoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for a full structural assignment.

¹H and ¹³C NMR Spectroscopy

¹H (proton) NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, one would expect to see distinct signals for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), the terminal methyl protons of the butyl chain (CH₃), and the methyl group on the phenyl ring. The splitting patterns (e.g., triplets, quartets) would help to establish the connectivity of these groups.

¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in the butanoic acid chain, the phenyl ring, and the methyl group would be expected to produce a distinct signal. The chemical shifts of these signals would be indicative of their electronic environment (e.g., carbons bonded to chlorine or oxygen would appear at a lower field).

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| Methine CH | 3.5 - 4.0 | 40 - 50 |

| Methylene CH₂ | 1.8 - 2.2 | 25 - 35 |

| Butyl CH₃ | 0.9 - 1.2 | 10 - 15 |

| Phenyl CH₃ | 2.0 - 2.5 | 15 - 25 |

| Carboxylic Acid OH | 10 - 13 | 170 - 180 (C=O) |

Note: This table is a generalized prediction and does not represent actual experimental data.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the fragments of the molecule. An HSQC spectrum would correlate each proton signal with the carbon signal of the atom to which it is directly attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

For GC-MS analysis, carboxylic acids like this compound are often derivatized, for example, by esterification to form a more volatile compound. The resulting ester would then be separated by gas chromatography and detected by a mass spectrometer. The mass spectrum would show the molecular ion of the derivative and a characteristic fragmentation pattern that could be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

LC-MS is a powerful technique for the analysis of less volatile compounds. This compound could be analyzed directly by LC-MS. The compound would be separated from any impurities by liquid chromatography and then ionized and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) could be used to fragment the molecular ion and generate a specific fragmentation pattern, which is useful for structural confirmation and for quantitative analysis in complex matrices. LC-HRMS would provide high-resolution mass data, further confirming the elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ontosight.ai For this compound, these methods are instrumental in identifying the key structural features.

The IR spectrum is particularly informative for this compound due to its carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. ucalgary.ca Superimposed on this broad band are the C-H stretching vibrations from the aromatic ring and the aliphatic chain. Another key absorption is a strong, sharp peak typically found between 1700 and 1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info

The fingerprint region of the spectrum, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions unique to the molecule. docbrown.info This region includes C-O stretching and O-H bending vibrations from the carboxylic acid group, C=C stretching vibrations from the aromatic ring, and the C-Cl stretching vibration.

Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch provides a strong band. Aromatic ring vibrations, particularly the ring "breathing" modes, often give rise to sharp and intense Raman signals, which are useful for confirming the presence of the substituted phenyl group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Aliphatic/Aromatic (C-H) | Stretching | 2850-3100 | Medium |

| Carbonyl (C=O) | Stretching | 1700-1725 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1450-1600 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Medium |

| Aryl Chloride (C-Cl) | Stretching | 1000-1100 | Medium to Strong |

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and torsional angles of this compound.

For carboxylic acids, a particularly important feature revealed by X-ray crystallography is the formation of intermolecular hydrogen bonds. It is highly probable that this compound crystallizes as a centrosymmetric dimer, where two molecules are linked by strong hydrogen bonds between their carboxyl groups. mdpi.com This supramolecular assembly significantly influences the compound's physical properties, such as its melting point and solubility.

The crystallographic study would also reveal the conformation of the butanoic acid chain relative to the substituted phenyl ring. The packing of these dimers in the crystal lattice is governed by weaker intermolecular forces, such as van der Waals interactions and potential π-π stacking of the aromatic rings, which would be fully elucidated by a complete crystal structure determination. mdpi.com

| Bond | Expected Bond Length (Å) |

|---|---|

| C=O (Carbonyl) | ~1.20 - 1.25 |

| C-O (Carboxyl) | ~1.28 - 1.33 |

| C-C (Aromatic) | ~1.38 - 1.41 |

| C-C (Aliphatic) | ~1.52 - 1.55 |

| C-Cl (Aromatic) | ~1.73 - 1.76 |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for determining the purity of this compound. pensoft.net A typical method involves a C18 (octadecylsilyl) stationary phase, which is nonpolar. pensoft.netsielc.com

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like formic acid, acetic acid, or phosphoric acid. sielc.comlongdom.org The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is typically achieved using a UV detector, with the wavelength set to an absorbance maximum of the substituted phenyl ring (e.g., in the range of 210-240 nm). pensoft.net

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). sielc.com This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it a powerful tool for high-throughput purity checks and impurity profiling. sielc.com

| Parameter | Typical Condition |

|---|---|

| Column (Stationary Phase) | C18 or C8, 3-5 µm (HPLC), <2 µm (UPLC) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic or Phosphoric Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8-1.2 mL/min (HPLC), 0.3-0.6 mL/min (UPLC) |

| Detection | UV at ~220 nm |

The carbon atom at position 2 of the butanoic acid chain is a stereocenter, meaning that this compound exists as a pair of enantiomers (R and S forms). Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample.

This separation is achieved using a chiral stationary phase (CSP). For profen-type molecules like the target compound, polysaccharide-based CSPs are particularly effective. nih.gov These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. Specifically, phases like cellulose tris(3-chloro-4-methylphenylcarbamate) or amylose tris(3-chloro-5-methylphenylcarbamate) have demonstrated excellent chiral recognition for structurally similar compounds due to a combination of steric interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. nih.govnih.gov

The mobile phase in chiral HPLC can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions, depending on the specific CSP and analyte. The choice of mobile phase significantly affects the retention times and the resolution of the enantiomers.

| CSP Type | Chiral Selector Example | Typical Mobile Phase |

|---|---|---|

| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Trifluoroacetic Acid |

| Polysaccharide (Cellulose) | Cellulose tris(4-chloro-3-methylphenylcarbamate) nih.gov | Polar Organic (e.g., Acetonitrile) |

| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₁₁H₁₃ClO₂.

This comparison serves as a crucial check of purity and confirms that the empirical formula of the synthesized compound is correct. ontosight.ai For a sample to be considered pure, the experimental values must agree with the theoretical values within a narrow margin of error (typically ±0.4%).

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 58.29 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.78 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 15.64 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 14.12 |

| Total | 226.676 | 100.00 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid |

| Butanoic acid, 4-chloro-, methyl ester |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) |

| Amylose tris(3-chloro-5-methylphenylcarbamate) |

| Cellulose tris(3,5-dimethylphenylcarbamate) |

| Amylose tris(3,5-dimethylphenylcarbamate) |

| Acetonitrile |

| Methanol |

| Formic acid |

| Acetic acid |

| Phosphoric acid |

| Hexane |

| Isopropanol |

| Ethanol |

| Trifluoroacetic Acid |

Structure Activity Relationship Sar Studies in Chemical Space

Influence of Aromatic Substituents (Chloro, Methyl, Methoxy) on Chemical Reactivity and Physicochemical Properties (e.g., Solubility, Lipophilicity)

Physicochemical Properties: Properties such as solubility and lipophilicity are crucial for a compound's behavior. Lipophilicity, often expressed as log P (the logarithm of the partition coefficient between octanol (B41247) and water), is significantly influenced by aromatic substituents.

Chloro Group: The addition of a chlorine atom generally increases the lipophilicity of a molecule due to its hydrophobic nature. chemrxiv.org

Methyl Group: A methyl group also contributes to increased lipophilicity. nih.gov

The interplay of these substituents dictates the balance between aqueous solubility and lipid permeability. Generally, increased lipophilicity leads to lower aqueous solubility.

| Compound | Substituents | Predicted LogP | Predicted Aqueous Solubility (logS) |

|---|---|---|---|

| 2-Phenylbutanoic acid | None | 2.5 | -2.8 |

| 2-(4-Methylphenyl)butanoic acid | 4-CH₃ | 3.0 | -3.2 |

| 2-(3-Chlorophenyl)butanoic acid | 3-Cl | 3.2 | -3.5 |

| 2-(3-Chloro-4-methylphenyl)butanoic acid | 3-Cl, 4-CH₃ | 3.7 | -3.9 |

| 2-(4-Methoxyphenyl)butanoic acid | 4-OCH₃ | 2.6 | -2.9 |

Note: The data in the table above is based on computational predictions and serves to illustrate the relative effects of different substituents. Actual experimental values may vary.

Correlation of Stereochemical Features with Chemical Behavior and Selectivity

Like other 2-arylpropionic acids, often referred to as "profens," this compound is a chiral compound, possessing a stereocenter at the α-carbon of the butanoic acid moiety. nih.govviamedica.pl This results in the existence of two enantiomers, (S)- and (R)-isomers, which can exhibit different chemical and biological behaviors. nih.govfrontiersin.org

The spatial arrangement of the atoms in each enantiomer can lead to stereoselectivity in their interactions with other chiral molecules, such as enzymes or receptors. nih.gov For many profens, the (S)-enantiomer is significantly more potent in its biological activity. frontiersin.org

A key aspect of the chemical behavior of some 2-arylpropionic acids is unidirectional chiral inversion, a metabolic process where the less active (R)-enantiomer is converted into the more active (S)-enantiomer in the body. viamedica.plwikipedia.org This inversion is believed to proceed through the formation of an acyl-CoA thioester intermediate. nih.gov The extent of this inversion can vary significantly between different profens. viamedica.pl

The separation and analysis of enantiomers are typically achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.govrsc.orgnih.gov

Rational Design Principles for Novel Chemical Entities Based on SAR

The SAR data from 2-arylpropionic acids provides a framework for the rational design of new molecules with improved properties. nih.gov The goal is often to enhance potency and selectivity for a specific biological target while minimizing off-target effects. rsc.orgnih.gov

Key design principles based on the profen scaffold include:

α-Substitution: The presence of an α-methyl group on the propionic acid side chain is often crucial for activity. Replacing it with other alkyl groups or removing it can significantly alter the compound's efficacy. nih.gov

Aromatic Substitution: Modifying the substituents on the aromatic ring can fine-tune the electronic and steric properties of the molecule to optimize interactions with a target's binding site. nih.govbenthamdirect.combrieflands.com For instance, introducing specific groups can lead to enhanced binding affinity or improved selectivity for one isoform of an enzyme over another. nih.gov

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazole) can alter the compound's acidity, solubility, and metabolic stability while retaining the necessary interactions with the target.

By systematically modifying these structural features, chemists can design novel analogues with potentially superior characteristics. nih.govrsc.orgresearchgate.netresearchgate.net

Impact of Structural Changes on Ligand-Receptor Chemical Interactions (e.g., with DNA)

While the primary targets of many 2-arylpropionic acids are enzymes like cyclooxygenases, understanding their potential for other chemical interactions, such as with DNA, is also relevant. rsc.orgbenthamdirect.com Generally, small molecules can interact with DNA through intercalation (sliding between base pairs), groove binding, or covalent modification.

The structure of this compound does not feature the large, planar aromatic systems typical of classical DNA intercalators. mdpi.com However, certain structural modifications could potentially introduce such interactions. For example, extending the aromatic system or introducing cationic groups could increase its affinity for the negatively charged phosphate (B84403) backbone of DNA.

The chloro and methyl substituents can influence ligand-receptor interactions in several ways:

Hydrophobic Interactions: The 4-methyl group can engage in favorable hydrophobic interactions within a receptor's binding pocket. nih.govnih.gov

Halogen Bonding: The 3-chloro group can participate in halogen bonding, a non-covalent interaction between the halogen atom and an electron-rich atom (like oxygen or nitrogen) in the receptor. researchgate.net

Steric Effects: The position and size of these substituents can dictate the molecule's preferred orientation within a binding site, thereby influencing its binding affinity and selectivity. nih.gov

While direct, significant interaction of typical profens with DNA is not their primary mode of action, SAR-driven modifications could be explored to introduce such properties if desired for a specific therapeutic application.

Computational SAR Approaches for Property Prediction

Computational methods are increasingly used to predict the properties of molecules and to guide the drug design process. slideshare.netfrontiersin.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activity. frontiersin.orgresearchgate.net

For this compound and its analogues, computational approaches can be used to predict:

Physicochemical Properties: Parameters like logP, solubility, and pKa can be estimated using various software packages, which helps in the early assessment of a compound's drug-likeness. acs.orgresearchgate.netnih.govrsc.orgmdpi.commdpi.com

Ligand-Receptor Interactions: Molecular docking simulations can predict the binding mode and affinity of a molecule to a specific receptor, providing insights into the structural basis of its activity. nih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing.

| Property | Predicted Value for this compound | General Interpretation |

|---|---|---|

| Molecular Weight | 212.66 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP | ~3.7 | Indicates high lipophilicity |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (<10) |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good cell membrane permeability |

Note: The data in this table are based on in silico predictions and provide an estimation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govrsc.orgmdpi.commdpi.com

These computational tools, when used in conjunction with experimental data, accelerate the process of developing new chemical entities by allowing for a more targeted and rational approach to design and optimization. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Chemical Science

Utilization as a Versatile Synthetic Building Block and Intermediate

Substituted butanoic acids are fundamental building blocks in organic synthesis, prized for their bifunctional nature. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, or it can participate in coupling reactions. The substituted phenyl ring allows for further modifications through aromatic substitution reactions. This versatility makes compounds like 2-(3-Chloro-4-methylphenyl)butanoic acid potential intermediates in the synthesis of more complex molecules with desired biological or material properties. The presence of the chloro and methyl groups on the phenyl ring can influence the reactivity and physical properties of the molecule, offering a handle for fine-tuning the characteristics of the final product.

Precursor for Complex Heterocyclic Compounds

The butanoic acid framework is a common starting point for the synthesis of a wide array of heterocyclic compounds. Through various cyclization strategies, the butanoic acid chain can be incorporated into rings containing nitrogen, sulfur, or oxygen. For example, derivatives of butanoic acid have been successfully employed as precursors for the synthesis of pyridazinones, pyrrolinones, and thiazolines. These heterocyclic cores are present in a vast number of biologically active molecules and functional materials. The specific substitution pattern of this compound could be leveraged to create novel heterocyclic structures with unique properties.

Role in the Development of New Organic Reactions and Methodologies

While there is no direct evidence of this compound being used to develop new organic reactions, the exploration of the reactivity of such molecules can lead to novel synthetic methodologies. The interplay of the different functional groups and the steric and electronic effects of the substituents could lead to unexpected reactivity or selectivity under certain reaction conditions. The study of such phenomena is crucial for the advancement of organic synthesis.

Potential in Materials Chemistry and Supramolecular Chemistry (e.g., as a ligand in organometallic complexes)

Aromatic carboxylic acids are known to be effective ligands for the formation of organometallic complexes and coordination polymers. The carboxylic acid group can coordinate to metal centers, while the substituted phenyl ring can engage in intermolecular interactions, such as pi-stacking, which are fundamental in supramolecular chemistry. These interactions can lead to the formation of well-ordered, crystalline structures with interesting photophysical or catalytic properties. For example, a related compound, 3-Methyl-3-(4-methylphenyl)butanoic acid, has found applications in polymer chemistry. This suggests that this compound could potentially be used to create novel polymers or supramolecular assemblies.

Contribution to Analytical Standards Development and Method Validation

In the field of analytical chemistry, well-characterized chemical compounds are essential as reference standards for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These standards are crucial for ensuring the accuracy and reliability of analytical data in various fields, including pharmaceutical quality control and environmental monitoring. Although there is no specific information on the use of this compound as an analytical standard, its stable and well-defined chemical structure makes it a suitable candidate for such applications.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes, including Flow Chemistry Approaches

The synthesis of arylalkanoic acids has traditionally relied on multi-step batch processes. However, the future of synthesizing compounds like 2-(3-chloro-4-methylphenyl)butanoic acid will likely pivot towards more sustainable and efficient methodologies. A prime example of a greener approach is the BHC synthesis of ibuprofen (B1674241), which improved atom economy significantly over the original Boots process by reducing the number of steps. ewadirect.com This sets a precedent for developing more environmentally benign syntheses for other arylalkanoic acids.

A particularly promising avenue is the adoption of flow chemistry . This technology offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and process control. nih.gov For the synthesis of active pharmaceutical ingredients (APIs), flow chemistry has been shown to enable transformations that are difficult or hazardous in batch reactors. beilstein-journals.orgthieme-connect.de The continuous-flow synthesis of ibuprofen has been demonstrated, showcasing the feasibility of this approach for arylalkanoic acids. beilstein-journals.orgnih.gov Future research could focus on developing a telescoped flow synthesis for this compound, potentially utilizing in-line purification and real-time analysis to streamline the manufacturing process. beilstein-journals.org Furthermore, the use of tube-in-tube gas-permeable membrane reactors in flow chemistry allows for the safe and efficient use of reactive gases like carbon dioxide, which could be employed in carboxylation steps. durham.ac.uk

The following table outlines potential sustainable synthetic strategies applicable to this compound, drawing parallels from advancements in the synthesis of related compounds.

| Synthetic Strategy | Potential Advantages | Analogous Application |

| Greener Catalysis | Use of recyclable catalysts like anhydrous hydrogen fluoride, reducing waste. chemistryforsustainability.org | BHC synthesis of ibuprofen. ewadirect.comchemistryforsustainability.org |

| Flow Chemistry | Improved safety, efficiency, and scalability; potential for telescoped reactions. nih.govbeilstein-journals.orgnih.gov | Continuous-flow synthesis of ibuprofen and other APIs. beilstein-journals.orgnih.gov |

| Electrochemical Synthesis | Utilization of renewable electricity for chemical transformations. nih.gov | Electrochemical carboxylation for ibuprofen synthesis. nih.gov |

| Photocarboxylation | Direct addition of CO2 using light activation. nih.gov | LED-mediated photocarboxylation of benzylic C-H bonds. nih.gov |

Deeper Mechanistic Understanding Through Advanced Physical Organic Chemistry Tools

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing novel transformations. For this compound, which possesses a chiral center, understanding the stereochemistry of its formation is crucial. Advanced physical organic chemistry tools, particularly computational methods like Density Functional Theory (DFT) , are becoming indispensable in this regard.

DFT calculations can provide detailed insights into the transition states and reaction pathways of complex chemical processes. diva-portal.orgnih.gov For instance, DFT studies have been instrumental in elucidating the mechanisms of transition-metal-catalyzed reactions, such as the asymmetric hydrogenation of olefins to produce chiral carboxylic acids and the Suzuki cross-coupling of boronic acids with carboxylic anhydrides. nih.govresearchgate.net Similar computational approaches could be applied to investigate the synthesis of this compound, helping to rationalize enantioselectivity and guide the development of more efficient catalysts. nih.gov

Experimental techniques also play a vital role. Deuterium-labeling experiments, for example, can help to trace the origin of hydrogen atoms in a reaction, as demonstrated in the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids. nih.gov Such studies on the synthesis of this compound would provide invaluable data for a comprehensive mechanistic picture.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, particularly in the realm of drug discovery and materials science. omicsonline.org For a compound like this compound, AI and ML can be leveraged in several key areas.

One of the most significant applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use machine learning algorithms to correlate the chemical structure of a compound with its biological activity or physical properties. nih.govnih.gov Given the halogenated nature of this compound, QSAR models could be developed to predict its potential anti-inflammatory activity, drawing on data from other halogenated non-steroidal anti-inflammatory drugs (NSAIDs). nih.govrsc.org These models can help in designing new analogues with improved efficacy and reduced side effects.

Machine learning is also proving to be a powerful tool for optimizing analytical methods. In the context of chiral separations, which are critical for arylalkanoic acids, ML algorithms can predict the elution order of enantiomers on chiral columns and optimize separation conditions, thereby accelerating method development. omicsonline.orgchemrxiv.org

The following table summarizes the potential applications of AI and ML in the study of this compound.

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Predicting biological activity based on chemical structure. nih.govnih.govrsc.org | Design of new analogues with enhanced therapeutic properties. |

| Property Prediction | Forecasting physicochemical properties like solubility and toxicity. | Early-stage assessment of drug-likeness and potential liabilities. |

| Chiral Separation Optimization | Predicting enantiomeric elution order and optimizing chromatographic conditions. omicsonline.orgchemrxiv.org | Accelerated development of analytical methods for enantiomeric purity. |

| Reaction Optimization | Predicting reaction outcomes and optimizing synthetic conditions. | More efficient and sustainable synthesis of the target compound. |

Development of Advanced Analytical Techniques for Enhanced Characterization and Purity Assessment

The robust characterization and stringent purity assessment of any chemical compound are paramount, especially for those with potential pharmaceutical applications. For this compound, which is a chiral carboxylic acid, advanced analytical techniques are essential for ensuring its quality and safety.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of such compounds. The development of chiral stationary phases has been a significant advancement, enabling the separation and quantification of enantiomers. nih.govnih.govchromatographyonline.comresearchgate.net For complex samples, two-dimensional HPLC (2D-HPLC), particularly in a heart-cut achiral-chiral setup, can provide enhanced resolution by transferring a specific portion of the chromatogram from a primary achiral column to a secondary chiral column for further separation. researchgate.net

Impurity profiling is another critical aspect of analytical characterization. It involves the identification and quantification of all potential impurities, including starting materials, byproducts, and degradation products. researchgate.netarastirmax.comijpsonline.comresearchgate.net Hyphenated techniques, such as HPLC coupled with Mass Spectrometry (HPLC-MS), are particularly powerful for this purpose, as they provide both separation and structural information. longdom.org For compounds lacking a strong chromophore, detectors like the Corona Charged Aerosol Detector (CAD) can be employed. researchgate.net

The table below highlights key analytical techniques and their applications in the characterization of this compound.

| Analytical Technique | Application | Key Advantages |

| Chiral HPLC | Enantiomeric separation and purity determination. nih.govnih.govchromatographyonline.comresearchgate.net | Direct measurement of enantiomeric excess. |

| 2D-HPLC (Achiral-Chiral) | Analysis of complex matrices and trace impurities. researchgate.net | Enhanced resolution and sample clean-up. |

| HPLC-MS | Impurity identification and structural elucidation. longdom.org | Provides molecular weight and fragmentation data for unknown impurities. |

| Quantitative NMR (qNMR) | Purity assessment and quantification without a reference standard of the impurity. | High precision and accuracy for purity determination. |

Expanding the Scope of Derivatization for Diverse Chemical Applications and Materials Development

The carboxylic acid functional group in this compound is a versatile handle for chemical modification, opening up a wide range of possibilities for derivatization and the development of new materials.

One of the most promising areas is in polymer chemistry . Carboxylic acids are key monomers in the synthesis of polyesters and polyamides. nih.govmdpi.com By reacting this compound with diols or diamines, novel polymers with tailored properties can be created. The presence of the chloro and methyl substituents on the phenyl ring could impart specific characteristics to the resulting polymer, such as altered thermal stability, solubility, or biodegradability. cjps.org For example, functionalized poly(3-hydroxybutanoic acid) has been synthesized, demonstrating the potential for creating polymers with specific end groups. nih.gov

Derivatization can also be used to create prodrugs with improved biopharmaceutical properties. For instance, arylalkanoic acids have been converted into amino acid esters to create prodrugs with potentially reduced gastrointestinal side effects. pharmacy180.com Similar strategies could be applied to this compound to modulate its biological activity and pharmacokinetic profile.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(3-Chloro-4-methylphenyl)butanoic acid, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves Friedel-Crafts alkylation or carboxylation of 3-chloro-4-methyltoluene derivatives. A common approach is the oxidation of 2-(3-chloro-4-methylphenyl)butanal using potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄) to yield the carboxylic acid . Optimization strategies include:

- Temperature control : Maintaining 20–25°C during oxidation prevents side reactions like over-oxidation.

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can improve regioselectivity in intermediate steps.

- Purification : Automated flash chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Answer:

- ¹H/¹³C NMR : Identifies substituent positions on the aromatic ring (e.g., chloro and methyl groups) and the butanoic acid chain. Splitting patterns in ¹H NMR distinguish between ortho/meta/para substitution .

- FT-IR : Confirms carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₃ClO₂) with <2 ppm error .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the chlorine atom’s Hammett σ value predicts its activation toward substitution .

- Molecular docking : Models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or regioselective modifications .

- Transition-state modeling : Simulates energy barriers for SNAr (nucleophilic aromatic substitution) reactions under varying pH conditions .

Advanced: What strategies resolve contradictions in reported biological activities of derivatives of this compound?

Answer:

- Standardized bioassays : Use isogenic cell lines and consistent dosing protocols (e.g., IC₅₀ measurements in triplicate) to minimize variability .

- SAR studies : Systematically modify substituents (e.g., replacing -Cl with -F) to isolate structural contributors to activity. For example, 3-(4-chlorophenyl)butanoic acid derivatives show differing antimicrobial efficacy based on para-substitution .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to validate mechanisms .

Basic: What are the key considerations for designing stability studies of this compound under varying storage conditions?

Answer:

- Temperature/humidity : Accelerated stability testing at 40°C/75% RH over 6 months predicts degradation pathways (e.g., decarboxylation).

- Light exposure : UV-vis spectroscopy monitors photooxidation of the chlorophenyl group.

- pH dependence : Solubility and stability are pH-sensitive; buffered solutions (pH 7.4) mimic physiological conditions .

Advanced: How can enantiomeric purity of this compound be achieved and validated?

Answer:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) for >99% enantiomeric excess (ee) .

- Circular dichroism (CD) : Quantifies ee by comparing Cotton effect signatures at 220–260 nm .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

Answer:

- Hepatotoxicity : Primary hepatocytes or HepG2 cells assess metabolic activation via CYP450 enzymes.

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assays in CHO-K1 cells .

- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

Advanced: How does the electronic nature of the 3-chloro-4-methylphenyl group influence the acidity of this compound?

Answer:

- Hammett analysis : The electron-withdrawing -Cl group increases acidity (σₚ = +0.23), lowering pKa (~3.8) compared to unsubstituted butanoic acid (pKa ~4.8).

- DFT calculations : Partial charges on the carboxylic proton correlate with experimental pKa values .

- Solvent effects : Dielectric constants of solvents (e.g., DMSO vs. water) shift dissociation equilibria .

Basic: What crystallization techniques improve the yield and purity of this compound?

Answer:

- Solvent selection : Ethanol/water (7:3 v/v) promotes slow crystallization, yielding needle-shaped crystals.

- Seeding : Introduce microcrystals to control polymorph formation.

- Temperature cycling : Gradual cooling from 50°C to 4°C minimizes occluded solvents .

Advanced: How can isotopic labeling (e.g., ¹⁴C, ²H) of this compound facilitate metabolic studies?

Answer:

- Synthesis : Incorporate ¹⁴C at the carboxyl group via Kolbe electrolysis of labeled acetic acid derivatives.

- Tracing : Radiolabeled compounds enable quantification of metabolites in urine/bile via scintillation counting.

- Stable isotopes (²H) : Use deuterated solvents (e.g., D₂O) in NMR to track hydrogen exchange in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.